molecular formula C13H13N5 B13340308 (3-(Pyridin-3-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine

(3-(Pyridin-3-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine

Cat. No.: B13340308
M. Wt: 239.28 g/mol
InChI Key: YAHPCNHDMMFAKJ-UHFFFAOYSA-N
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Description

(3-(Pyridin-3-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine is a heterocyclic compound that features a pyridine ring fused to an imidazo[4,5-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Pyridin-3-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine typically involves the following steps:

    Formation of the Imidazo[4,5-b]pyridine Core: This can be achieved through the cyclization of 2-aminopyridine with an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Pyridin-3-ylmethyl Group: This step involves the alkylation of the imidazo[4,5-b]pyridine core with a pyridin-3-ylmethyl halide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(3-(Pyridin-3-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanamine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, (3-(Pyridin-3-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine is used as a building block for the synthesis of more complex heterocyclic compounds

Biology and Medicine

In biology and medicine, this compound is investigated for its potential as a pharmacophore in drug design. It has shown promise in the development of inhibitors for specific enzymes and receptors, making it a candidate for therapeutic applications in diseases such as cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3-(Pyridin-3-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signal transduction pathways. These interactions are mediated by the compound’s unique structural features, which allow it to form stable complexes with its targets.

Comparison with Similar Compounds

Similar Compounds

  • (3-(Pyridin-2-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine
  • (3-(Pyridin-4-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine
  • (3-(Pyridin-3-ylmethyl)-3H-imidazo[4,5-c]pyridin-2-yl)methanamine

Uniqueness

(3-(Pyridin-3-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine is unique due to its specific substitution pattern on the imidazo[4,5-b]pyridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential as a pharmacophore further highlight its uniqueness compared to similar compounds.

Properties

Molecular Formula

C13H13N5

Molecular Weight

239.28 g/mol

IUPAC Name

[3-(pyridin-3-ylmethyl)imidazo[4,5-b]pyridin-2-yl]methanamine

InChI

InChI=1S/C13H13N5/c14-7-12-17-11-4-2-6-16-13(11)18(12)9-10-3-1-5-15-8-10/h1-6,8H,7,9,14H2

InChI Key

YAHPCNHDMMFAKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CN2C(=NC3=C2N=CC=C3)CN

Origin of Product

United States

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